molecular formula C12H16BrNO2S B8479166 1-(2-Bromophenylsulfonyl)azepane

1-(2-Bromophenylsulfonyl)azepane

Cat. No.: B8479166
M. Wt: 318.23 g/mol
InChI Key: NFEIRZBZHQRQNW-UHFFFAOYSA-N
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Description

1-(2-Bromophenylsulfonyl)azepane is a seven-membered azepane ring derivative substituted with a 2-bromophenylsulfonyl group. The sulfonyl group enhances electrophilicity and stability compared to sulfinyl or alkyl substituents, while the bromine atom at the ortho position may influence steric and electronic effects .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonylazepane

InChI

InChI=1S/C12H16BrNO2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

NFEIRZBZHQRQNW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Sulfinyl and Benzyl Groups

  • 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]azepane (): Molecular Formula: C₁₃H₁₈BrNO₃S Key Features: Bromine at the 5-position and a methoxy group at the 2-position on the phenyl ring. The sulfonyl group increases polarity and hydrogen-bonding capacity compared to benzyl analogs. Identifiers: CAS 358665-66-4, MDL MFCD02224309 .
  • 1-(4-Bromophenylsulfinyl)-2-methylnaphtho[2,1-b]furan ():

    • Key Features : Sulfinyl group (less electron-withdrawing than sulfonyl) and a bromine at the para position. The sulfinyl group may reduce thermal stability compared to sulfonyl derivatives .
  • 1-(2-Methylbenzyl)azepane ():

    • Molecular Formula : C₁₄H₂₁N
    • Key Features : Benzyl substituent instead of sulfonyl. The absence of a sulfonyl group lowers polarity, as evidenced by its higher yield (76%) in alkylation reactions.
    • NMR Data : Distinct aromatic proton signals at δ 7.33–7.12 ppm .

Ring Size and Heteroatom Variations: Azepane vs. Diazepane

  • 1-(4-Bromobenzyl)-1,4-diazepane (): Molecular Formula: C₁₂H₁₇BrN₂ Key Features: Six-membered diazepane ring with two nitrogen atoms. Identifiers: CAS 690632-73-6 .
  • 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane ():

    • Molecular Formula : C₁₆H₂₅BrN₂
    • Key Features : Bulky 2-methylpropyl substituent on the diazepane ring, which increases hydrophobicity. Molecular weight (325.29 g/mol) is higher than typical azepane derivatives .

Heterocyclic Substituents: Pyrimidine vs. Phenyl

  • 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane (): Molecular Formula: C₁₀H₁₃ClFN₃ Key Features: Pyrimidine ring introduces aromaticity and multiple hydrogen-bonding sites. Identifiers: CAS 1338495-03-6 .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Identifiers References
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]azepane C₁₃H₁₈BrNO₃S 356.25 5-Bromo-2-methoxy-phenylsulfonyl CAS 358665-66-4
1-(2-Methylbenzyl)azepane C₁₄H₂₁N 203.33 2-Methylbenzyl CAS 96983-20-9
1-(4-Bromobenzyl)-1,4-diazepane C₁₂H₁₇BrN₂ 277.18 4-Bromobenzyl, diazepane ring CAS 690632-73-6
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane C₁₀H₁₃ClFN₃ 229.68 2-Chloro-5-fluoropyrimidinyl CAS 1338495-03-6

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